Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate
Overview
Description
Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate is a compound that is likely to share characteristics with other benzothiazole derivatives, given its structural similarity. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. These compounds are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a related compound, can be performed by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . These methods demonstrate the reactivity of benzothiazole intermediates and their ability to undergo nucleophilic substitution reactions to introduce various functional groups.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety, which can influence the electronic properties of the molecule. For example, the X-ray coordinates of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide with cyclin-dependent kinase 5 (cdk5) show an unusual binding mode to the hinge region via a water molecule . This suggests that the benzothiazole ring can engage in specific interactions with biological targets, which may be relevant for the binding properties of Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate as well.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions. For instance, the compound 3-(benzothiazol-2-yl)-3-oxopropanenitrile can react with heterocyclic diazonium salts to produce hydrazones, which can further undergo intramolecular cyclization to form various heterocyclic compounds . Additionally, sodium dodecyl benzene sulfonate, a sulfonate similar to the one in the compound of interest, has been used as a catalyst in the Knoevenagel-Michael reaction, indicating that sulfonate groups can play a role in catalysis .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate are not detailed in the provided papers, we can infer that the presence of the sulfonate group would likely render the compound water-soluble. This is supported by the use of sodium sulfite in photocatalytic reactions, which implies solubility in aqueous media . The electrochemical synthesis of sulfonated benzothiophenes also suggests that the sulfonate group can be introduced under mild, metal-free conditions, which could be relevant for the environmental impact and sustainability of the synthesis process .
Scientific Research Applications
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Biochemistry and Medicinal Chemistry
- Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
- They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
- Especially, benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
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Anti-Tubercular Compounds
- Recent synthetic developments of benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity have been highlighted .
- The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
- The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
- Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
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Green Chemistry
- Benzothiazoles have been synthesized using green chemistry methods .
- These methods involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- The development of these synthetic processes is a significant problem facing researchers .
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Synthetic Strategies
- There have been advances in the synthetic strategies of 2-arylbenzothiazoles .
- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
- This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
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Preparation of Benzothiazole Derivatives
- An efficient protocol was developed for the preparation of a library of benzothiazole derivatives .
- The reactions of acyl chlorides with ortho-aminothiophenol were carried out in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions .
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Multicomponent One Pot Reaction
- Substituted aldehydes underwent a multicomponent one pot reaction with 2-acetyl pyrrole or 2-acetyl-1,3-thiazole .
- The reaction was carried out in the presence of sodium hydroxide in ethanol at room temperature under sonification .
- The desired pyrazolylpyrazoline derivatives were obtained after getting cyclized with 1,3-benzothiazol-2-ylhydrazine .
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Anti-Bacterial Compounds
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Anti-Diabetic Compounds
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Anti-Inflammatory Compounds
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Enzyme Inhibitors
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Imaging Reagents
properties
IUPAC Name |
sodium;3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S3.Na/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10;/h1-2,4-5H,3,6-7H2,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKNGZAPJYUNSN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068500 | |
Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate | |
CAS RN |
49625-94-7 | |
Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-(benzothiazol-2-ylthio)propanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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